Benzyl 2-butyl-4-oxopiperidine-1-carboxylate
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Overview
Description
Benzyl 2-butyl-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of Benzyl 2-butyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 2-butyl-4-oxopiperidine-1-carboxylic acid with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature, followed by purification through recrystallization .
Chemical Reactions Analysis
Benzyl 2-butyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Scientific Research Applications
Benzyl 2-butyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 2-butyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Benzyl 2-butyl-4-oxopiperidine-1-carboxylate can be compared with similar compounds such as:
1-Boc-4-piperidone: Used as a precursor in the synthesis of synthetic drugs.
1-Z-4-piperidone: Known for its use in synthetic conversion reactions.
Benzyl 4-oxo-1-piperidinecarboxylate: Utilized in the synthesis of GABA analogs.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its specific uses and properties.
Biological Activity
Benzyl 2-butyl-4-oxopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H17NO3
- Molecular Weight : 233.27 g/mol
- Appearance : Colorless to light yellow solid
- SMILES Notation : O=C(OCC1=CC=CC=C1)N1CCC(=O)CC1
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors and enzymes. It has been studied for its potential as a dopamine receptor antagonist, particularly targeting the D4 receptor, which plays a significant role in neurological conditions such as Parkinson's disease.
Dopamine Receptor Interaction
Recent studies have highlighted the compound's ability to selectively antagonize the D4 dopamine receptor. This selectivity is critical as it minimizes off-target effects associated with other dopamine receptors (D1, D2, D3, and D5). The binding affinity (Ki) for D4 receptors has shown promising results, indicating its potential utility in treating conditions characterized by dopaminergic dysregulation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific cellular targets. For instance:
Target | Activity (Ki) | Comments |
---|---|---|
D4 Dopamine Receptor | ~205 nM | Selective over other dopamine receptors |
Liver Microsome Stability | High | Improved stability compared to earlier analogs |
These findings suggest that the compound maintains its integrity in biological systems, which is essential for therapeutic applications.
In Vivo Studies
In vivo studies have also been conducted to assess the pharmacokinetics and overall efficacy of this compound. It was found to penetrate the blood-brain barrier effectively, which is crucial for central nervous system (CNS) drug development.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Parkinson's Disease Model : In a rodent model of Parkinson's disease, administration of the compound resulted in a notable reduction in L-DOPA-induced dyskinesias, suggesting its potential as a treatment adjunct in managing motor symptoms.
- Cognitive Function Assessment : Another study assessed cognitive function in aged mice treated with this compound. Results indicated improved memory retention and learning capabilities, possibly linked to enhanced dopaminergic signaling.
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
benzyl 2-butyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-2-3-9-15-12-16(19)10-11-18(15)17(20)21-13-14-7-5-4-6-8-14/h4-8,15H,2-3,9-13H2,1H3 |
InChI Key |
MSZPRILFLGSJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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